

# tert-Butyl chloroacetate spectroscopic data

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## Compound of Interest

Compound Name: *tert-Butyl chloroacetate*

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## An In-depth Technical Guide to the Spectroscopic Data of **tert-Butyl Chloroacetate**

This guide provides a comprehensive overview of the spectroscopic data for **tert-butyl chloroacetate**, a key intermediate in various chemical syntheses.<sup>[1][2][3]</sup> The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

## Chemical Structure and Properties

- IUPAC Name: tert-butyl 2-chloroacetate<sup>[2][4]</sup>
- Synonyms: Chloroacetic acid tert-butyl ester, t-Butyl chloroacetate<sup>[2][4][5]</sup>
- CAS Number: 107-59-5<sup>[2][3][4]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>11</sub>ClO<sub>2</sub><sup>[1][2][4]</sup>
- Molecular Weight: 150.60 g/mol <sup>[4][5]</sup>
- Appearance: Clear, colorless to yellow liquid<sup>[2][3]</sup>
- Boiling Point: 48-49 °C at 11 mmHg<sup>[3][6]</sup>
- Density: 1.053 g/mL at 25 °C<sup>[3][6]</sup>

## Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl chloroacetate**.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **tert-butyl chloroacetate** is characterized by two distinct singlets, corresponding to the methylene protons adjacent to the chlorine atom and the nine equivalent protons of the tert-butyl group.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.98	Singlet	2H	Cl-CH <sub>2</sub> -C=O
1.49	Singlet	9H	-O-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>,

Reference: TMS[5][7]

[8]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
166.5	C=O (Ester Carbonyl)
82.5	-O-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary Carbon)
41.0	Cl-CH <sub>2</sub> - (Methylene Carbon)
28.0	-C(CH <sub>3</sub> ) <sub>3</sub> (Methyl Carbons)

Solvent: CDCl<sub>3</sub>[5][9]

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in **tert-butyl chloroacetate**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Strong	C-H stretch (alkyl)
~1745	Strong	C=O stretch (ester)
~1280	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)
~790	Medium	C-Cl stretch
Sample Preparation: Liquid Film/Neat[4][10]		

## Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule under electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
150/152	Low	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl)
95/97	Moderate	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of tert-butyl group)
57	High	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (tert-butyl cation)
Ionization Method: Electron Ionization (EI)[4][5]		

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **tert-butyl chloroacetate** (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- Data Acquisition: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).
  - $^1\text{H}$  NMR: A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.[\[11\]](#) The relaxation delay is typically set to 1-2 seconds.[\[11\]](#)
  - $^{13}\text{C}$  NMR: A larger number of scans (e.g., 128 or more) are required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film): A drop of neat (undiluted) **tert-butyl chloroacetate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are pressed together to form a thin liquid film.
- Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

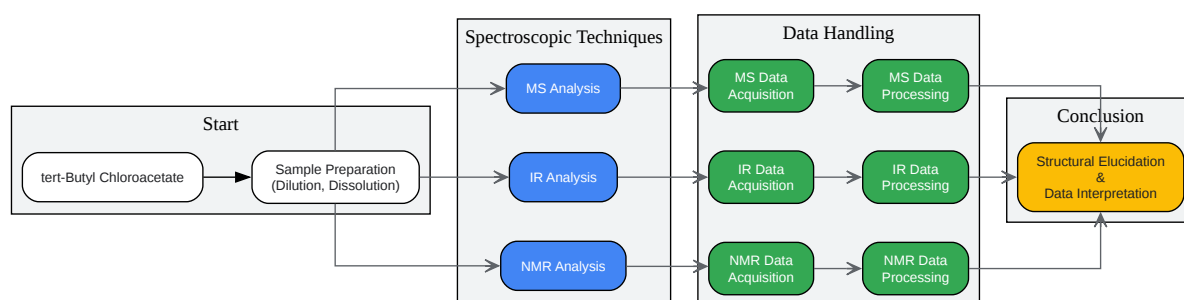
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **tert-butyl chloroacetate** is prepared in a volatile organic solvent such as methanol or acetonitrile (e.g., 10-100  $\mu\text{g/mL}$ ).[\[12\]](#)
- Data Acquisition (GC-MS):
  - The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
  - The separated compound then enters the mass spectrometer.
  - Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tert-butyl chloroacetate**.



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Caption: Workflow for spectroscopic analysis of **tert-butyl chloroacetate**.

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